2-[4-(bromomethyl)phenoxy]-1,4-dichlorobenzene
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Overview
Description
2-[4-(bromomethyl)phenoxy]-1,4-dichlorobenzene is an organic compound with the molecular formula C13H9BrCl2O It is characterized by the presence of a bromomethyl group attached to a phenoxy ring, which is further connected to a dichlorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(bromomethyl)phenoxy]-1,4-dichlorobenzene typically involves the reaction of 4-(bromomethyl)phenol with 1,4-dichlorobenzene under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(bromomethyl)phenoxy]-1,4-dichlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove halogen atoms, resulting in the formation of less substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated derivatives.
Scientific Research Applications
2-[4-(bromomethyl)phenoxy]-1,4-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(bromomethyl)phenoxy]-1,4-dichlorobenzene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or nucleic acids. This interaction can lead to the modification of biological pathways and exert various effects depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(chloromethyl)phenoxy]-1,4-dichlorobenzene
- 2-[4-(methyl)phenoxy]-1,4-dichlorobenzene
- 2-[4-(bromomethyl)phenoxy]-1,3-dichlorobenzene
Uniqueness
2-[4-(bromomethyl)phenoxy]-1,4-dichlorobenzene is unique due to the presence of both bromomethyl and dichlorobenzene groups, which confer distinct reactivity and potential applications. The bromomethyl group provides a site for further functionalization, while the dichlorobenzene moiety contributes to the compound’s stability and lipophilicity.
Properties
CAS No. |
1048358-87-7 |
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Molecular Formula |
C13H9BrCl2O |
Molecular Weight |
332 |
Purity |
95 |
Origin of Product |
United States |
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